molecular formula C10H18O3 B2494710 Cyclohexyl 3-methoxypropanoate CAS No. 112032-53-8

Cyclohexyl 3-methoxypropanoate

Cat. No.: B2494710
CAS No.: 112032-53-8
M. Wt: 186.251
InChI Key: AMSRJRHLEMQROV-UHFFFAOYSA-N
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Description

Cyclohexyl 3-methoxypropanoate is an organic compound with the molecular formula C10H18O3. It is an ester formed from cyclohexanol and 3-methoxypropanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 3-methoxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 3-methoxypropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 3-methoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to cyclohexanol and 3-methoxypropanoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: Cyclohexanol and 3-methoxypropanoic acid.

    Reduction: Cyclohexyl 3-methoxypropanol.

    Substitution: Various substituted cyclohexyl 3-methoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 3-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexyl 3-methoxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects on molecular targets and pathways.

Comparison with Similar Compounds

Cyclohexyl 3-methoxypropanoate can be compared with other esters such as:

    Cyclohexyl acetate: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.

    Methyl 3-methoxypropanoate: Contains a methyl group instead of a cyclohexyl group, resulting in different physical and chemical properties.

    Cyclohexyl propanoate: Similar ester but without the methoxy group, affecting its solubility and reactivity.

Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a methoxy group, which impart specific chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

cyclohexyl 3-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-12-8-7-10(11)13-9-5-3-2-4-6-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSRJRHLEMQROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)OC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112032-53-8
Record name cyclohexyl 3-methoxypropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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